![molecular formula C12H14BClF2O2 B6308233 2,3-Difluoro-6-chlorophenylboronic acid pinacol ester CAS No. 2121514-33-6](/img/structure/B6308233.png)
2,3-Difluoro-6-chlorophenylboronic acid pinacol ester
Overview
Description
“2,3-Difluoro-6-chlorophenylboronic acid pinacol ester” is a chemical compound with the molecular formula C12H14BClF2O2 and a molecular weight of 274.5 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This suggests that the compound contains a boronic ester group attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms.Chemical Reactions Analysis
Boronic esters, including “2,3-Difluoro-6-chlorophenylboronic acid pinacol ester”, are often used in Suzuki–Miyaura coupling reactions . In these reactions, the boronic ester undergoes transmetalation with a palladium catalyst, transferring the organic group from boron to palladium .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Development of New Reagents
A variety of boron reagents have been developed for the SM coupling process, with properties that have been tailored for application under specific SM coupling conditions. This compound could be one of those reagents .
Transmetalation Studies
The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation. This compound could be used in such studies .
Drug Delivery Systems
This compound can be used to develop reactive oxygen species (ROS)-responsive drug delivery systems. For example, it has been used to structurally modify hyaluronic acid (HA) to form a ROS-responsive drug delivery system .
Treatment of Periodontitis
The compound has been used in the treatment of Periodontitis. A study showed that curcumin-loaded nanoparticles (HA@CUR NPs) developed using this compound not only retained the antimicrobial efficacy of curcumin, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
Synthesis of Diverse Molecules
Organoboron compounds are of significant utility in asymmetric synthesis. Accompanied with a large expansion in routes to obtain enantioenriched organoboron compounds, their subsequent transformations into a range of functional groups provide access to a broad array of diverse molecules with high enantioselectivity .
Mechanism of Action
Target of Action
This compound belongs to the class of boronic esters, which are known to be valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
Boronic esters, including pinacol boronic esters, are known to participate in transmetalation reactions during suzuki-miyaura coupling . In these reactions, the boronic ester transfers an organoboron group to a metal catalyst, such as palladium .
Biochemical Pathways
In the context of suzuki-miyaura coupling reactions, the introduction of the organoboron group can lead to the formation of new carbon-carbon bonds . This can potentially affect various biochemical pathways depending on the specific context of the reaction.
Result of Action
As a boronic ester, it’s likely that its primary role is in facilitating the formation of new carbon-carbon bonds during Suzuki-Miyaura coupling reactions . The specific effects would depend on the context of the reaction and the other compounds involved.
Action Environment
The action, efficacy, and stability of “2,3-Difluoro-6-chlorophenylboronic acid pinacol ester” can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of protodeboronation reactions . Additionally, the compound’s stability may be affected by temperature, as suggested by its storage temperature of 2-8°C .
Safety and Hazards
The compound is classified under GHS07 for safety . It may cause an allergic skin reaction (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Future Directions
The future directions for this compound could involve its use in new synthetic methodologies. For example, it could be used in the development of new Suzuki–Miyaura coupling reactions . Additionally, research into the properties and reactivity of this and similar boronic esters could lead to the discovery of new reactions and synthetic applications.
properties
IUPAC Name |
2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQQULQLTDSDRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001148378 | |
Record name | 1,3,2-Dioxaborolane, 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001148378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-6-chlorophenylboronic acid pinacol ester | |
CAS RN |
2121514-33-6 | |
Record name | 1,3,2-Dioxaborolane, 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001148378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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